molecular formula C7H7N3O B1216586 3,7-Dideazaguanine CAS No. 75938-36-2

3,7-Dideazaguanine

Cat. No. B1216586
CAS RN: 75938-36-2
M. Wt: 149.15 g/mol
InChI Key: SVLJCVIOWYHDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,7-dideazaguanine has been achieved from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile through a series of chemical reactions. Initial steps include the ammonium chloride-promoted reaction of 3-(ethoxycarbonyl)pyrrole-2-acetonitrile with ammonia, leading to the formation of 3,7-dideazaguanine. This synthetic pathway highlights the compound's complex structure and the intricate steps required for its production (Schneller et al., 1984); (Schneller et al., 1980).

Molecular Structure Analysis

The molecular structure of 3,7-dideazaguanine is characterized by the pyrrolopyridinone backbone, which differentiates it from its analogues by the absence of two nitrogen atoms in the purine ring. This unique structure contributes to its distinct chemical behavior and interaction with biological molecules.

Chemical Reactions and Properties

3,7-Dideazaguanine does not exhibit antitumor, antiviral, or antibacterial properties, contrasting with some of its structural analogues. It is not a substrate for enzymes like hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase, indicating its limited reactivity in biological systems (Schneller et al., 1984).

Scientific Research Applications

Synthesis and Biological Evaluation

3,7-Dideazaguanine has been synthesized from various compounds, such as 3-(ethoxycarbonyl)pyrrole-2-acetonitrile. However, it's noteworthy that in contrast to 3-deazaguanine, 3,7-dideazaguanine did not exhibit antitumor, antiviral, or antibacterial properties and was not a substrate for certain enzymes like hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase. This suggests a limited role in therapeutic applications, highlighting its distinct biochemical behavior compared to related compounds (Schneller et al., 1984).

Synthesis and Chemical Properties

The synthesis process of 3,7-dideazaguanine has been detailed, involving the reaction of 3-(ethoxycarbonyl)pyrrole-2-acetonitrile and ammonia. This synthesis pathway indicates its chemical versatility and potential as a building block for further chemical modifications, which might be relevant in various research contexts (Schneller et al., 1980).

Structural Derivatives and Reactions

The preparation of 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine) demonstrates the chemical adaptability of 3,7-dideazaguanine. Understanding its reactions, like the conversion to 3-carboxamidopyrrole-2-acetic acid under certain conditions, is crucial for its application in chemical and biochemical studies (Schneller & Hosmane, 1978).

Potential in DNA Modification Research

Studies on the interaction of 7-deazaguanine derivatives, like 3,7-dideazaguanine, with DNA can provide insights into protein recognition and the dynamics of DNA structure. Modifications like 7-deazaguanine can influence DNA properties such as hydration and cation organization, which are significant in understanding DNA-protein interactions and DNA's biophysical properties (Ganguly et al., 2007).

Crosstalk between RNA and DNA Modification Pathways

The inclusion of 3,7-dideazaguanine in the broader context of deazaguanine derivatives emphasizes its role in illustrating the overlap between RNA and DNA modification pathways. Understanding these pathways is crucial for comprehending the plasticity and interconnectivity of genetic modification mechanisms in various biological contexts (Hutinet et al., 2016).

properties

IUPAC Name

6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLJCVIOWYHDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226851
Record name 3,7-Dideazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dideazaguanine

CAS RN

75938-36-2
Record name 3,7-Dideazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075938362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC328159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dideazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIDEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VP4BKD5SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dideazaguanine
Reactant of Route 2
3,7-Dideazaguanine
Reactant of Route 3
Reactant of Route 3
3,7-Dideazaguanine
Reactant of Route 4
3,7-Dideazaguanine
Reactant of Route 5
3,7-Dideazaguanine
Reactant of Route 6
3,7-Dideazaguanine

Citations

For This Compound
11
Citations
SW Schneller, JK Luo, RS Hosmane… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of 6-amino-Lff-pyrrolo [3, 2-c] pyridin-4 (5R)-one (3, 7-dideazaguanine, 2) has been accomplished from 3-(ethoxycarbonyl) pyrrole-2-acetonitrile. In contrast to 3-…
Number of citations: 5 pubs.acs.org
SW Schneller, JK Luo, RS Hosmane - Tetrahedron Letters, 1980 - Elsevier
The synthesis of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine) from the ammonium chloride promoted reaction of 3-(ethoxycarbonyl)pyrrole-2-acetonitrile and …
Number of citations: 3 www.sciencedirect.com
RS Hosmane - 1978 - search.proquest.com
Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. Page 1 Reproduced with permission of the copyright owner. Further reproduction …
Number of citations: 0 search.proquest.com
J Luo - 1981 - elibrary.ru
Based on antimetabolite theory, a number of laboratories have been producing deazapurine analogs which have shown promising biological activities. In this dissertation, the synthesis …
Number of citations: 0 elibrary.ru
SW Schneller, RS Hosmane - The Journal of Organic Chemistry, 1978 - ACS Publications
Registry No.—6, 898-22-6; 7, 29113-33-5; 2, 4-xylidinium thio-oxamate, 67662-69-5; 2-chloro-o-tolylammonium thiooxamate, 67662-70-8; 2, 3-xylidinium thiooxamate, 67662-71-9; 3, 4-…
Number of citations: 7 pubs.acs.org
E De Clercq, R Bernaerts, DE Bergstrom… - Antimicrobial Agents …, 1986 - Am Soc Microbiol
A wide variety of purine nucleoside (mainly tubercidin and adenosine) analogs, which had previously been shown to inhibit the replication of a broad spectrum of RNA viruses, were …
Number of citations: 53 journals.asm.org
RA Earl, LB Townsend - Canadian Journal of Chemistry, 1980 - cdnsciencepub.com
8-Aza-3-deazaguanosine (2) bas been prepared via a route which used a 1,3-dipolar cycloaddition reaction to provide a key intermediate. The reaction of 2′,3′,5′-tri-O-benzoyl-β-D-…
Number of citations: 44 cdnsciencepub.com
V Rick, J Rickett - ARKANSAS ACADEMY OF SCIENCE, 1983 - scholarworks.uark.edu
The members of theArkansas Academy ofScience express their gratitude to Robert Wright, Chairman ofthe Biology Department, and to the members ofthe local arrangements committee…
Number of citations: 2 scholarworks.uark.edu
Y Sugiyama, T Sasaki, N Nagato - The Journal of Organic …, 1978 - ACS Publications
N-Substituted amidinoformic acids were synthesized by three different methods (via thiooxamic acid, ethyl 1-carbethoxyformimidate, and 1-carbethoxyformimidoyl chloride, respectively)…
Number of citations: 19 pubs.acs.org
IJS Nascimento, PFS Santos-Júnior… - … Treatments and Vaccines …, 2021 - Springer
Measles virus (MV) Measles virus (MV) is an infectious disease related to thousands of deaths in previous outbreaks. Health agencies estimated that approximately 42% of countries …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.